4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile
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Overview
Description
4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, a phenylmethoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridine ring, introduction of the methoxy groups, and the attachment of the phenylmethoxy group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield simpler hydrocarbons .
Scientific Research Applications
4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxy-2-phenylmethoxyphenyl)oxirane
- 2-(3,4-Dimethoxy-2-phenylmethoxyphenyl)ethanamine
- 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-(methoxycarbonylamino)-3-methylpyridine-2-carboxylic acid
Uniqueness
4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
30456-32-7 |
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Molecular Formula |
C23H22N2O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H22N2O4/c1-14-15(2)25-23(26)18(12-24)20(14)17-10-11-19(27-3)22(28-4)21(17)29-13-16-8-6-5-7-9-16/h5-11H,13H2,1-4H3,(H,25,26) |
InChI Key |
KVABCLHBOJWIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C(=C1C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
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